![molecular formula C13H11Si B1601384 5-Methyl-5H-dibenzo[b,d]silole CAS No. 53268-89-6](/img/structure/B1601384.png)
5-Methyl-5H-dibenzo[b,d]silole
Overview
Description
5-Methyl-5H-dibenzo[b,d]silole is an organosilicon compound with the molecular formula C13H12Si. It is a derivative of dibenzosilole, where a methyl group is attached to the silicon atom. This compound is of interest due to its unique structural and electronic properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5H-dibenzo[b,d]silole typically involves the reaction of 5,5-dichloro-5H-dibenzo[b,d]silole with a methylating agent. One common method is the use of methyl lithium or methyl magnesium bromide in a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5H-dibenzo[b,d]silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce silanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as platinum or palladium.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with reagents like sodium alkoxides or amines.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted siloles depending on the nucleophile used.
Scientific Research Applications
5-Methyl-5H-dibenzo[b,d]silole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds. Its unique electronic properties make it useful in the study of π-conjugated systems.
Biology: The compound is investigated for its potential use in bioimaging and as a fluorescent probe due to its luminescent properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
Industry: It is used in the production of materials with high thermal stability and unique electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-Methyl-5H-dibenzo[b,d]silole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with electron-rich and electron-deficient species due to its π-conjugated system. This allows it to participate in electron transfer reactions and form stable complexes with metals.
Pathways Involved: The compound can undergo photophysical processes such as fluorescence and phosphorescence, making it useful in optoelectronic applications. Its ability to form stable complexes with metals also makes it useful in catalysis and material science.
Comparison with Similar Compounds
5-Methyl-5H-dibenzo[b,d]silole can be compared with other similar compounds, such as:
5,5-Dichloro-5H-dibenzo[b,d]silole: This compound is a precursor in the synthesis of this compound and has similar structural properties but different reactivity due to the presence of chlorine atoms.
5-Butyl-5H-dibenzo[b,d]silole: This compound has a butyl group instead of a methyl group, which affects its solubility and reactivity.
Silafluorene: Silafluorene compounds have a similar silicon-containing structure but differ in their electronic properties and applications.
The uniqueness of this compound lies in its specific electronic properties and the presence of the methyl group, which influences its reactivity and applications in various fields.
Properties
InChI |
InChI=1S/C13H11Si/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZUEQAMNQSINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30788703 | |
| Record name | 5-Methyl-5H-dibenzo[b,d]silole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30788703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53268-89-6 | |
| Record name | 5-Methyl-5H-dibenzo[b,d]silole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30788703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


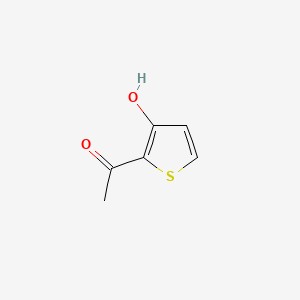
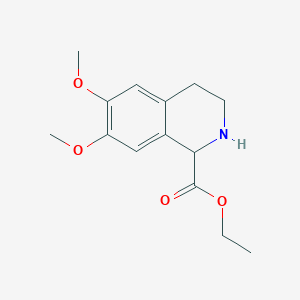

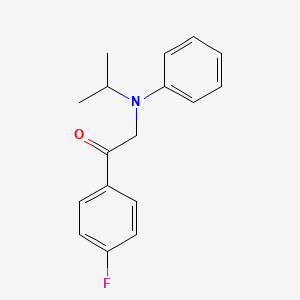
![5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601307.png)

![[2-(Methoxymethyl)phenyl]methanol](/img/structure/B1601313.png)
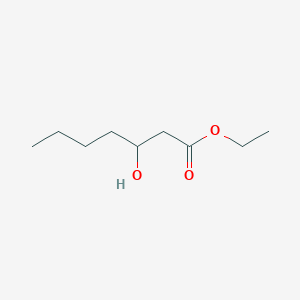
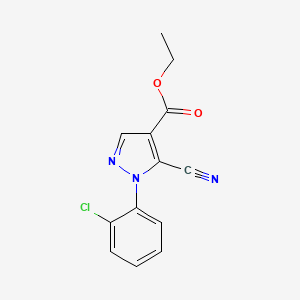

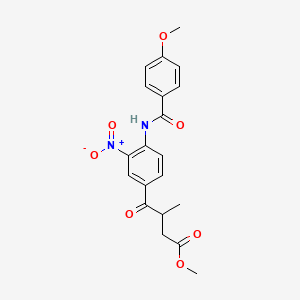
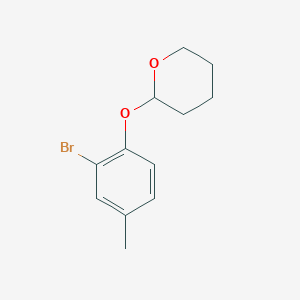
![(S)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1601323.png)
![13-bromo-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B1601324.png)
